

# Spectroscopic data of 1-Dodecanesulfonyl chloride (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: 1-Dodecanesulfonyl chloride

Cat. No.: B160556

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## Spectroscopic Data of 1-Dodecanesulfonyl Chloride: A Technical Guide

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-dodecanesulfonyl chloride** (CAS No. 13450-79-0), a key intermediate in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

### Executive Summary

**1-Dodecanesulfonyl chloride** is a long-chain aliphatic sulfonyl chloride. Its molecular formula is  $C_{12}H_{25}ClO_2S$ , and it has a molecular weight of 268.84 g/mol. The spectroscopic data presented herein provides critical information for the structural elucidation and quality control of this compound. This guide includes tabulated NMR, IR, and MS data, detailed experimental protocols for data acquisition, and a workflow diagram for spectroscopic analysis.

### Spectroscopic Data

The following tables summarize the key spectroscopic data for **1-dodecanesulfonyl chloride**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data for **1-Dodecanesulfonyl Chloride**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.55	Triplet	2H	-CH <sub>2</sub> -SO <sub>2</sub> Cl
~1.85	Multiplet	2H	-CH <sub>2</sub> -CH <sub>2</sub> -SO <sub>2</sub> Cl
~1.25-1.40	Multiplet	18H	-(CH <sub>2</sub> ) <sub>9</sub> -
~0.88	Triplet	3H	-CH <sub>3</sub>

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **1-Dodecanesulfonyl Chloride**

Chemical Shift (ppm)	Assignment
~63.0	-CH <sub>2</sub> -SO <sub>2</sub> Cl
~31.9	-(CH <sub>2</sub> ) <sub>n</sub> -
~29.6	-(CH <sub>2</sub> ) <sub>n</sub> -
~29.5	-(CH <sub>2</sub> ) <sub>n</sub> -
~29.3	-(CH <sub>2</sub> ) <sub>n</sub> -
~29.0	-(CH <sub>2</sub> ) <sub>n</sub> -
~28.5	-(CH <sub>2</sub> ) <sub>n</sub> -
~24.8	-CH <sub>2</sub> -CH <sub>2</sub> -SO <sub>2</sub> Cl
~22.7	-(CH <sub>2</sub> ) <sub>n</sub> -
~14.1	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for **1-Dodecanesulfonyl Chloride**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2925, 2854	Strong	C-H stretch (alkane)
1467	Medium	C-H bend (alkane)
1377	Strong	S=O stretch (asymmetric)
1167	Strong	S=O stretch (symmetric)
585	Strong	S-Cl stretch

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **1-Dodecanesulfonyl Chloride** (Electron Ionization)

m/z	Relative Intensity	Assignment
268/270	Low	[M] <sup>+</sup> (Molecular ion with <sup>35</sup> Cl/ <sup>37</sup> Cl isotopes)
169	Moderate	[M - SO <sub>2</sub> Cl] <sup>+</sup>
99/101	Moderate	[SO <sub>2</sub> Cl] <sup>+</sup> (with <sup>35</sup> Cl/ <sup>37</sup> Cl isotopes)
57	High	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
43	High	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>

## Experimental Protocols

### NMR Spectroscopy

A sample of **1-dodecanesulfonyl chloride** is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), in a 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a 400 MHz (or higher) spectrometer. For <sup>1</sup>H NMR, a standard pulse sequence is used with a sufficient relaxation delay to ensure accurate integration. For <sup>13</sup>C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

## Infrared (IR) Spectroscopy

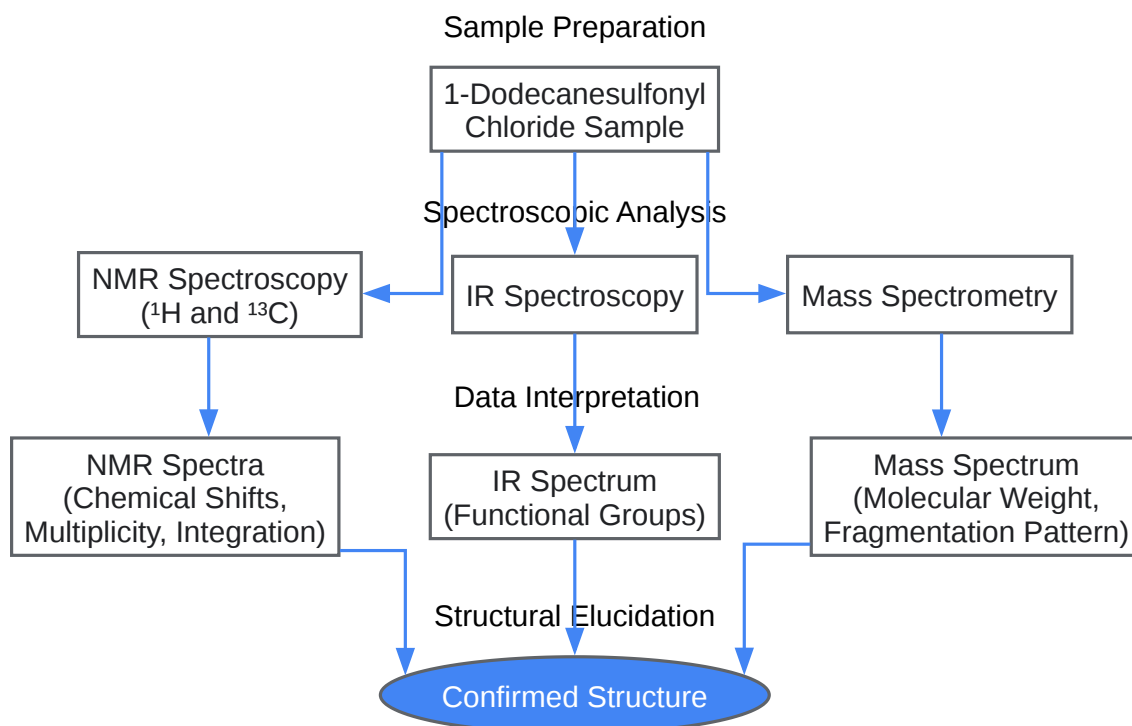
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid or solid sample is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, for a solid sample, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a transparent disk. The spectrum is recorded over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography. The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio ( $m/z$ ) in a mass analyzer and detected.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **1-dodecanesulfonyl chloride**.



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Caption: Workflow for the spectroscopic analysis of **1-dodecanesulfonyl chloride**.

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